molecular formula C6H6N2O3 B14259866 3-Amino-1-oxo-1lambda~5~-pyridine-2-carboxylic acid CAS No. 213208-45-8

3-Amino-1-oxo-1lambda~5~-pyridine-2-carboxylic acid

Cat. No.: B14259866
CAS No.: 213208-45-8
M. Wt: 154.12 g/mol
InChI Key: JPWUGVWNHUQZJV-UHFFFAOYSA-N
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Description

3-Amino-2-carboxypyridine 1-oxide is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of an amino group at the third position, a carboxyl group at the second position, and an oxide group at the first position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-carboxypyridine 1-oxide can be achieved through several methods. One common approach involves the oxidation of 3-Amino-2-carboxypyridine using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired N-oxide product .

Industrial Production Methods

In an industrial setting, the production of 3-Amino-2-carboxypyridine 1-oxide may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of catalysts to enhance the reaction rate and yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-carboxypyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.

    Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Metal hydrides, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-Amino-2-carboxypyridine 1-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 3-Amino-2-carboxypyridine 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-carboxypyridine
  • 3-Amino-4-carboxypyridine
  • 2-Amino-5-carboxypyridine

Uniqueness

3-Amino-2-carboxypyridine 1-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical reactivity and biological activity compared to its non-oxidized counterparts. This unique feature makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

213208-45-8

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

3-amino-1-oxidopyridin-1-ium-2-carboxylic acid

InChI

InChI=1S/C6H6N2O3/c7-4-2-1-3-8(11)5(4)6(9)10/h1-3H,7H2,(H,9,10)

InChI Key

JPWUGVWNHUQZJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C([N+](=C1)[O-])C(=O)O)N

Origin of Product

United States

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